molecular formula C7H13NO2 B15050510 (4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one

(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B15050510
M. Wt: 143.18 g/mol
InChI Key: PMSMYMWVYTVOTC-PHDIDXHHSA-N
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Description

(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one is a chiral lactam of high interest in medicinal chemistry and organic synthesis. This compound features a pyrrolidin-2-one core, a scaffold recognized for its prevalence in biologically active molecules and natural products . The specific (4R,5S) stereochemistry, combined with the ethyl and hydroxymethyl substituents, makes it a valuable, structurally defined building block for constructing more complex, stereospecific molecules. Research Applications and Value: While direct applications for this specific stereoisomer are not fully documented in the public domain, its structural analogs are extensively utilized in pharmaceutical research. Compounds based on the pyrrolidine framework are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The presence of the hydroxymethyl group provides a versatile handle for further chemical derivatization, such as oxidation to a carboxylic acid or formation of ester and ether linkages, enabling its incorporation into larger molecular architectures or prodrugs. Handling and Safety: As with many lactam-based compounds, this product is intended for research purposes in a controlled laboratory environment. Researchers should consult the safety data sheet (SDS) before use. Standard personal protective equipment, including gloves and safety glasses, is recommended. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please note that the specific regulatory status for this compound should be verified prior to purchase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(4R,5S)-4-ethyl-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-2-5-3-7(10)8-6(5)4-9/h5-6,9H,2-4H2,1H3,(H,8,10)/t5-,6-/m1/s1

InChI Key

PMSMYMWVYTVOTC-PHDIDXHHSA-N

Isomeric SMILES

CC[C@@H]1CC(=O)N[C@@H]1CO

Canonical SMILES

CCC1CC(=O)NC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding pyrrolidinone derivative using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The pyrrolidinone ring undergoes catalytic hydrogenation under Pd/C or PtO₂ conditions to produce saturated pyrrolidine derivatives. For example:

(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-oneH2,Pd/CEtOH(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidine[1][6]\text{this compound} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidine} \,[1][6]

Key parameters include:

Reaction TypeCatalystSolventTemperatureYield
Ring hydrogenation10% Pd/CEthanol25°C, 50 psi85–92%

The hydroxymethyl group can be selectively reduced to a methylene group using LiAlH₄, though competing ring-opening reactions may occur depending on stoichiometry .

Esterification and Acylation

The hydroxymethyl group undergoes esterification with acyl chlorides or anhydrides. For instance:

This compoundEt3NAc2O(4R,5S)-4-Ethyl-5-(acetoxymethyl)pyrrolidin-2-one[1][5]\text{this compound} \xrightarrow[\text{Et}_3\text{N}]{\text{Ac}_2\text{O}} \text{(4R,5S)-4-Ethyl-5-(acetoxymethyl)pyrrolidin-2-one} \,[1][5]

Reaction kinetics favor polar aprotic solvents (e.g., DMF) with yields >90% under mild conditions (0–25°C).

Oxidation Reactions

Controlled oxidation of the hydroxymethyl group yields a carboxylic acid derivative:

This compoundKMnO4H2O, NaOH(4R,5S)-4-Ethyl-5-carboxypyrrolidin-2-one[4][6]\text{this compound} \xrightarrow[\text{KMnO}_4]{\text{H}_2\text{O, NaOH}} \text{(4R,5S)-4-Ethyl-5-carboxypyrrolidin-2-one} \,[4][6]

Oxidizing AgentConditionsConversion Efficiency
KMnO₄Alkaline aqueous, 0°C70–75%
Jones reagentAcetone, −10°C82%

Over-oxidation of the pyrrolidinone ring is mitigated by low-temperature protocols .

Nucleophilic Substitutions

The hydroxymethyl group participates in Mitsunobu reactions with alcohols or phenols. For example:

This compoundDIAD, PPh3R-OH(4R,5S)-4-Ethyl-5-(R-oxymethyl)pyrrolidin-2-one[6][8]\text{this compound} \xrightarrow[\text{DIAD, PPh}_3]{\text{R-OH}} \text{(4R,5S)-4-Ethyl-5-(R-oxymethyl)pyrrolidin-2-one} \,[6][8]

Yields range from 65–88% with retention of stereochemistry. This method is pivotal for introducing aryl or alkyl ethers .

Ring-Opening and Cross-Coupling

Under basic conditions (e.g., NaOH), the pyrrolidinone ring undergoes hydrolysis to form γ-aminobutyric acid (GABA) analogs:

This compoundNaOHH2O(4R,5S)-4-Ethyl-5-(hydroxymethyl)-γ-aminobutyric acid[1][2]\text{this compound} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}} \text{(4R,5S)-4-Ethyl-5-(hydroxymethyl)-γ-aminobutyric acid} \,[1][2]

Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the ethyl group is feasible but requires specialized ligands to preserve stereochemical integrity .

Biological Interactions

The pyrrolidinone scaffold mimics endogenous amino acid structures, enabling interactions with enzymes like sphingosine kinases (SphK1/2). Modifications at the hydroxymethyl group (e.g., phosphorylation) modulate inhibitory activity against SphK2 (KiK_i = 1–13 μM) .

Scientific Research Applications

(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with chiral receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Stereochemical Variations

Compound 1 : (4R,5S)-4-Methyl-5-(4-methyl-2,6,7-trioxa-bicyclo[2.2.2]oct-1-yl)-pyrrolidin-2-one (CAS: N/A)
  • Substituents : C4 methyl group; C5 trioxa-bicyclo group.
  • The methyl group at C4 (vs. ethyl) decreases steric hindrance, which may enhance substrate binding in enzymatic reactions .
Compound 2 : 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS: 6139-29-3)
  • Substituents : C5 ethyl and 4-methoxyphenyl groups.
  • The absence of a hydroxymethyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents .
Compound 3 : (4S,5R)-4-(Aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one (CAS: 1807941-81-6)
  • Substituents: C4 aminomethyl; C5 pyrazolyl; N1 methoxyethyl.
  • Key Differences: The aminomethyl group increases basicity, contrasting with the hydroxymethyl’s neutrality. The pyrazolyl ring offers hydrogen-bond acceptor sites, while the methoxyethyl chain enhances lipophilicity, suggesting divergent pharmacokinetic profiles .
Compound 4 : (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS: 34834-67-8)
  • Substituents : C3 hydroxy; C5 pyridinyl; N1 methyl.
  • The C3 hydroxy group (vs. C5 hydroxymethyl) alters hydrogen-bonding geometry, impacting interactions with biological targets like nicotinic receptors .

Physicochemical and Functional Properties

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
Molecular Formula C₇H₁₃NO₂ (hypothetical) C₁₂H₁₉NO₄ C₁₃H₁₇NO₂ C₁₃H₂₂N₄O₂ C₁₀H₁₂N₂O₂
Key Substituents C4 ethyl, C5 hydroxymethyl C4 methyl, C5 bicyclo C5 ethyl, C5 aryl C4 aminomethyl, C5 pyrazolyl C3 hydroxy, C5 pyridinyl
Stereochemistry 4R,5S Undisclosed None specified 4S,5R 5S
Hydrogen-Bond Capacity Moderate (hydroxymethyl) Low (bicyclo ether) Low (methoxyphenyl) High (aminomethyl) Moderate (hydroxy)
Lipophilicity (LogP) Estimated ~0.5–1.5 Likely >2.0 ~2.5 (aryl group) ~1.0 (polar substituents) ~0.8 (pyridine)

Biological Activity

(4R,5S)-4-Ethyl-5-(hydroxymethyl)pyrrolidin-2-one is a chiral heterocyclic compound belonging to the pyrrolidinone family. Its unique structure, characterized by a five-membered lactam ring with hydroxymethyl and ethyl substituents, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C7_{7}H13_{13}N\O
  • Molecular Weight : Approximately 143.18 g/mol
  • CAS Number : 17342-08-4

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a potential candidate for developing new antibiotics or antifungal agents.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing. The compound is believed to interact with specific enzymes or receptors that regulate cell growth and apoptosis, potentially inhibiting cancer cell proliferation .
  • Modulation of Enzymatic Activity : The compound may influence various biological pathways by modulating the activity of certain enzymes, which could lead to therapeutic applications in treating metabolic disorders and inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific targets in cellular pathways, potentially influencing signal transduction mechanisms involved in inflammation and cancer progression .

Research Findings and Case Studies

A review of the literature reveals several studies highlighting the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of pyrrolidinones, including this compound, showed significant cytotoxic effects against various cancer cell lines. The study suggested that these compounds could serve as lead structures for developing novel anticancer agents .
  • Antimicrobial Assessment : In vitro assays indicated that this compound exhibited activity against several bacterial strains. The results imply potential applications in treating infections caused by resistant bacteria.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis was performed:

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure143.18 g/molAntimicrobial, Anticancer
5-HydroxymethylpyrrolidinoneStructure115.13 g/molLimited data on activity
Pyroglutamic Acid DerivativesStructureVariesAntioxidant properties

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